2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid
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Overview
Description
2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid, also known as JWH-018, is a synthetic cannabinoid that has gained significant attention in the scientific community for its potential therapeutic applications. It was first synthesized in 1995 by Dr. John W. Huffman, a chemist at Clemson University, as part of his research into the structure-activity relationships of cannabinoids. Since then, JWH-018 has been widely used in scientific research to investigate the mechanism of action, biochemical and physiological effects, and potential therapeutic applications of synthetic cannabinoids.
Mechanism of Action
2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid binds to the CB1 and CB2 receptors in the endocannabinoid system, which are G protein-coupled receptors that are widely distributed throughout the body. When 2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid binds to these receptors, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This can result in a range of physiological effects, including pain relief, anti-inflammatory effects, and changes in mood and behavior.
Biochemical and Physiological Effects:
2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid has been shown to have a range of biochemical and physiological effects, including pain relief, anti-inflammatory effects, and changes in mood and behavior. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. However, further research is needed to fully understand the potential therapeutic applications of 2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid in scientific research is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of synthetic cannabinoids on the endocannabinoid system with a high degree of specificity and control. However, one limitation of using 2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid is its potential for abuse and dependence, which can complicate the interpretation of experimental results and raise ethical concerns.
Future Directions
There are many potential future directions for research on 2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid and other synthetic cannabinoids. One area of interest is the development of novel synthetic cannabinoids with improved therapeutic properties and reduced potential for abuse and dependence. Another area of interest is the investigation of the mechanisms underlying the biochemical and physiological effects of synthetic cannabinoids, which may lead to the development of new treatments for a range of medical conditions. Finally, further research is needed to fully understand the potential risks and benefits of using synthetic cannabinoids in medical and non-medical contexts.
Synthesis Methods
2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid is synthesized by reacting 1-naphthoyl chloride with 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified by column chromatography or recrystallization. The yield of 2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid is typically around 50-60%, and the purity can be as high as 99%.
Scientific Research Applications
2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid has been widely used in scientific research to investigate the mechanism of action, biochemical and physiological effects, and potential therapeutic applications of synthetic cannabinoids. It has been shown to bind to the CB1 and CB2 receptors in the endocannabinoid system, which are involved in the regulation of pain, inflammation, and other physiological processes. 2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid has also been used to study the effects of synthetic cannabinoids on the central nervous system, including their potential for abuse and dependence.
properties
IUPAC Name |
2-(naphthalene-1-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S/c21-17(13-8-3-6-11-5-1-2-7-12(11)13)20-18-16(19(22)23)14-9-4-10-15(14)24-18/h1-3,5-8H,4,9-10H2,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YELQSDOGDAXFQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)O)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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